Ethyl 1-(2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Description

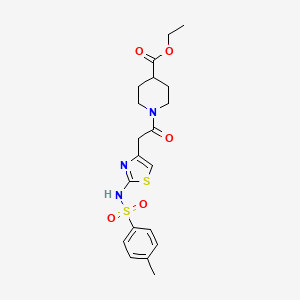

Ethyl 1-(2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine core substituted at the 4-position with an ethyl carboxylate group. The piperidine nitrogen is functionalized with an acetyl-linked thiazole ring bearing a 4-methylphenylsulfonamido moiety at its 2-position. The thiazole ring may enhance metabolic stability and modulate electronic properties, while the ethyl carboxylate group could influence solubility and bioavailability.

Properties

IUPAC Name |

ethyl 1-[2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S2/c1-3-28-19(25)15-8-10-23(11-9-15)18(24)12-16-13-29-20(21-16)22-30(26,27)17-6-4-14(2)5-7-17/h4-7,13,15H,3,8-12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVIDXOJMVLDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring with various substituents including a thiazole moiety and a sulfonamide group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : This is achieved by reacting α-haloketones with thiourea under basic conditions.

- Introduction of the Sulfonamide Group : The thiazole derivative is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Antimicrobial Properties

Research has indicated that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains. A study reported that compounds with thiazole rings demonstrated IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes. The interaction of the sulfonamide group with the active site of carbonic anhydrase can lead to decreased enzyme activity, which may have therapeutic implications in conditions such as glaucoma and edema .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety forms hydrogen bonds with the active site of target enzymes, effectively blocking substrate access.

- Intercalation : The thiazole ring may participate in π-π stacking interactions with nucleic acids or proteins, influencing their function .

Case Studies

- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested for antimicrobial activity. Among them, compounds similar to this compound showed promising results against resistant bacterial strains, suggesting potential for development as new antibiotics .

- Cancer Research : Preliminary studies have indicated that compounds featuring the thiazole structure may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Specific mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation .

Data Table

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Molecular formulas and weights for the target compound are inferred; others are sourced from provided evidence.

Key Structural and Functional Differences

Heterocyclic Core: The target compound incorporates a thiazole ring, which contrasts with the pyridinyl group in SY134685 and the thienopyridazinone in C618-0662. Thiazoles are electron-rich and often enhance binding to biological targets via hydrogen bonding or π-π interactions. C618-0662’s thienopyridazinone core introduces a bicyclic system, which could alter pharmacokinetics by increasing rigidity and metabolic resistance.

Sulfonamido Functional Group: The target compound’s 4-methylphenylsulfonamido group is absent in both analogs.

Physicochemical Implications: The target compound’s higher molecular weight (~484.56 vs. 274.31 and 370.41) and sulfur content may reduce solubility compared to SY134685 but enhance binding specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.